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Compound of Interest

Compound Name: Belinostat

Cat. No.: B1684142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of belinostat with alternative

therapies for platinum-resistant ovarian cancer (PROC). The information is based on available

preclinical and clinical trial data, with a focus on quantitative outcomes and experimental

methodologies.

Efficacy of Belinostat and Comparator Therapies
The treatment landscape for platinum-resistant ovarian cancer is challenging, with limited

options and modest response rates.[1] Standard-of-care typically involves single-agent non-

platinum chemotherapy, with bevacizumab combinations also representing a key therapeutic

strategy.[2] Belinostat, a histone deacetylase (HDAC) inhibitor, has been investigated as a

monotherapy and in combination regimens in this setting.
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Treatment Trial
Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Median Overall
Survival (OS)

Belinostat Phase II 0%[3] 2.3 months[4] Not Reported

Pegylated

Liposomal

Doxorubicin

(PLD)

Phase II 25.7%[5] 5.7 months[5] 11 months[5]

Paclitaxel NCI TRC 9103 22%[6] 4.5 months[6] 8.8 months[6]

Topotecan Phase II 14%[7] Not Reported Not Reported

Gemcitabine Phase II 13.9%[8] Not Reported 6.7 months[8]

Combination Therapy Efficacy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3330705/
https://pubmed.ncbi.nlm.nih.gov/20304628/
https://pubmed.ncbi.nlm.nih.gov/9060537/
https://pubmed.ncbi.nlm.nih.gov/9060537/
https://pubmed.ncbi.nlm.nih.gov/9060537/
https://pubmed.ncbi.nlm.nih.gov/7902426/
https://pubmed.ncbi.nlm.nih.gov/7902426/
https://pubmed.ncbi.nlm.nih.gov/7902426/
https://pubmed.ncbi.nlm.nih.gov/9299264/
https://pubmed.ncbi.nlm.nih.gov/9932166/
https://pubmed.ncbi.nlm.nih.gov/9932166/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Combination

Trial
Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Median Overall
Survival (OS)

Belinostat +

Carboplatin
GOG Phase II 7.4%[3] 3.3 months[3] 13.7 months[3]

Belinostat +

Carboplatin +

Paclitaxel

(BelCaP)

Phase II 31%*[9] Not Reported Not Reported

Bevacizumab +

Chemotherapy

AURELIA (Phase

III)
27.3%[10] 6.7 months[10] 16.6 months[10]

Chemotherapy

Alone

AURELIA (Phase

III)
11.8%[10] 3.4 months[10] 13.3 months[10]

Pembrolizumab

+ Paclitaxel ±

Bevacizumab

ENGOT-

ov65/KEYNOTE-

B96 (Phase III)

50.4%[11]
8.3 months (ITT

population)[11]
18.2 months[11]

Placebo +

Paclitaxel ±

Bevacizumab

ENGOT-

ov65/KEYNOTE-

B96 (Phase III)

40.8%[11]
6.4 months (ITT

population)[11]
14.0 months[11]

*Note: This trial included patients with a median platinum-free interval of 12.5 months, with 31%

having relapsed within 6 months of first-line platinum therapy.[9] **Chemotherapy options in the

AURELIA trial were pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.[10]

Experimental Protocols
Belinostat Monotherapy (Phase II)

Objective: To evaluate the activity of belinostat in women with metastatic or recurrent

platinum-resistant epithelial ovarian cancer (EOC) and micropapillary (LMP) ovarian tumors.

[4]
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Patient Population: Patients with histologically or cytologically confirmed platinum-resistant

(progression within 6 months of platinum therapy) recurrent EOC or LMP tumors who had

received no more than 3 prior lines of chemotherapy.[12]

Dosing Regimen: Belinostat 1000 mg/m² administered intravenously on days 1-5 of a 21-

day cycle.[4]

Primary Endpoint: Objective response rate.[13]

Secondary Endpoints: Stable disease rate, survival, and tolerability.[13]

Belinostat in Combination with Carboplatin (GOG Phase
II)

Objective: To evaluate the impact of belinostat in combination with carboplatin in women

with platinum-resistant ovarian cancer.[3]

Patient Population: Eligible patients had measurable, recurrent disease within six months of

their last dose of a platinum-based combination.[3]

Dosing Regimen: Belinostat was dosed at 1,000 mg/m² daily for five days with carboplatin

AUC 5 on day three of 21-day cycles.[3]

Primary Endpoint: Overall response rate (ORR).[3]

AURELIA Trial: Bevacizumab with Chemotherapy (Phase
III)

Objective: To evaluate the efficacy of adding bevacizumab to single-agent chemotherapy in

platinum-resistant ovarian cancer.[10]

Patient Population: Patients with measurable/assessable ovarian cancer that had

progressed less than 6 months after completing platinum-based therapy. Patients with a

history of bowel obstruction or more than two prior anticancer regimens were ineligible.[10]

Dosing Regimen: Investigators selected chemotherapy (pegylated liposomal doxorubicin,

weekly paclitaxel, or topotecan). Patients were then randomly assigned to receive

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3244274/
https://www.benchchem.com/product/b1684142?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20304628/
https://aacrjournals.org/mct/article/6/11_Supplement/A160/236955/A-phase-II-trial-of-the-histone-deacetylase
https://aacrjournals.org/mct/article/6/11_Supplement/A160/236955/A-phase-II-trial-of-the-histone-deacetylase
https://www.benchchem.com/product/b1684142?utm_src=pdf-body
https://www.benchchem.com/product/b1684142?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3330705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3330705/
https://www.benchchem.com/product/b1684142?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3330705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3330705/
https://pubmed.ncbi.nlm.nih.gov/24637997/
https://pubmed.ncbi.nlm.nih.gov/24637997/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chemotherapy alone or with bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3

weeks) until progression.[10]

Primary Endpoint: Progression-free survival (PFS) by RECIST criteria.[10]

Secondary Endpoints: Objective response rate (ORR), overall survival (OS), safety, and

patient-reported outcomes.[10]

Visualizing Mechanisms and Workflows
Belinostat's Mechanism of Action
Belinostat is a pan-histone deacetylase (HDAC) inhibitor.[14] By inhibiting HDACs, belinostat
leads to the accumulation of acetylated histones, resulting in a more open chromatin structure.

[15] This promotes the transcription of otherwise silenced tumor suppressor genes, such as

p21, which can induce cell cycle arrest.[15] Furthermore, belinostat modulates the expression

of Bcl-2 family proteins, increasing pro-apoptotic proteins like Bim, Puma, and Noxa, while

decreasing the anti-apoptotic protein Bcl-xL, ultimately leading to apoptosis.[14]
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Belinostat's mechanism of action in ovarian cancer cells.
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Experimental Workflow: Phase II Belinostat Trial
The following diagram illustrates the workflow of the Phase II clinical trial evaluating single-

agent belinostat in patients with platinum-resistant ovarian cancer.

Patient Screening Treatment

Evaluation
Endpoints

Eligibility Criteria:
- Platinum-resistant EOC

- ≤ 3 prior chemotherapy lines

Belinostat 1000 mg/m² IV
Days 1-5 of a 21-day cycle

Tumor Response Assessment
(RECIST criteria)

Adverse Event Monitoring

Primary Endpoint:
Overall Response Rate

Secondary Endpoints:
- Stable Disease Rate

- Survival
- Tolerability

Click to download full resolution via product page

Workflow of the Phase II trial of belinostat in PROC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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